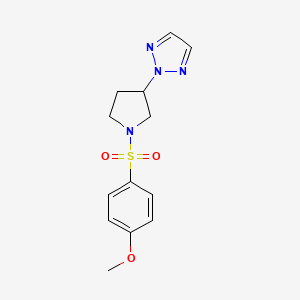

2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

CAS No.: 2034441-95-5

Cat. No.: VC4773714

Molecular Formula: C13H16N4O3S

Molecular Weight: 308.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034441-95-5 |

|---|---|

| Molecular Formula | C13H16N4O3S |

| Molecular Weight | 308.36 |

| IUPAC Name | 2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |

| Standard InChI | InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-9-6-11(10-16)17-14-7-8-15-17/h2-5,7-8,11H,6,9-10H2,1H3 |

| Standard InChI Key | NKJVMMFETWFJMV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |

Introduction

Overview of 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that integrates multiple functional groups, making it of significant interest in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure that includes a triazole ring, a pyrrolidine moiety, and a sulfonamide group. The presence of these components suggests potential biological activities, particularly in the context of drug development.

Synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

The synthesis of this compound typically involves several steps:

-

Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate precursors.

-

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or similar reagents.

-

Triazole Formation: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes or via hydrazine derivatives.

Reaction Conditions

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Reactions are often conducted under inert atmospheres to prevent moisture interference.

Biological Activity and Applications

Research indicates that compounds containing triazole rings exhibit various biological activities, including antifungal and antibacterial properties. The integration of the sulfonamide group enhances these activities due to its known interactions with biological targets.

Potential Therapeutic Applications

The potential therapeutic applications of 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole include:

-

Antimicrobial Agents: Given the presence of both triazole and sulfonamide functionalities, this compound may exhibit potent antimicrobial activity.

-

Cancer Therapeutics: Preliminary studies suggest that similar compounds can inhibit certain enzymatic activities related to cancer progression.

Research Findings

A study examining various derivatives of triazoles highlighted their efficacy against multiple strains of bacteria and fungi, showing that modifications in the chemical structure can significantly enhance biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume